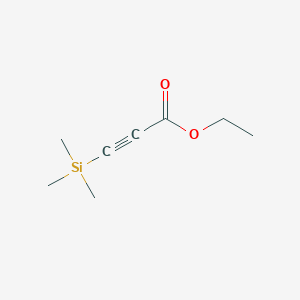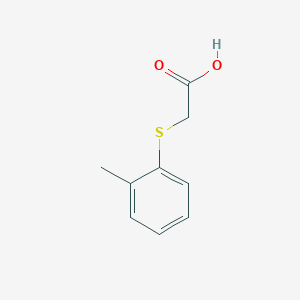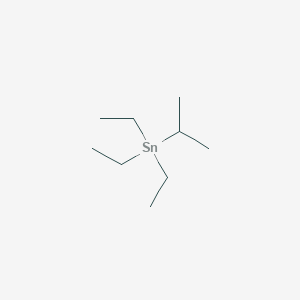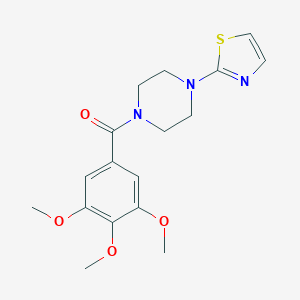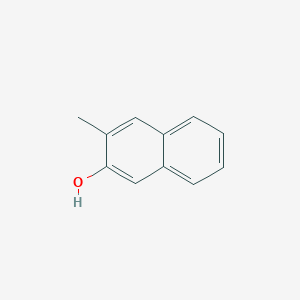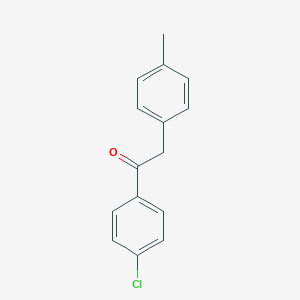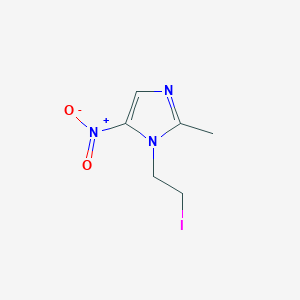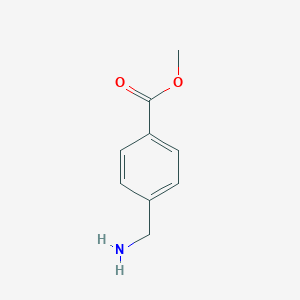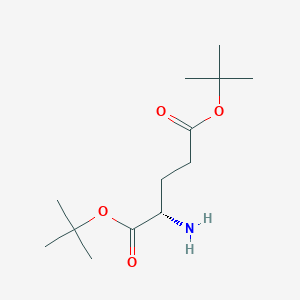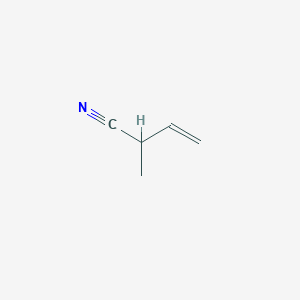![molecular formula C23H16N4 B095520 Spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine], 2'-(2-pyridinyl)- CAS No. 16672-26-7](/img/structure/B95520.png)
Spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine], 2'-(2-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine], 2'-(2-pyridinyl)-', also known as SFT-002 or simply SFT, is a novel chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of SFT is not fully understood, but it is believed to involve the modulation of various signaling pathways and receptors in cells. SFT has been shown to interact with GABA receptors, NMDA receptors, and voltage-gated calcium channels, among others. SFT has also been found to regulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemische Und Physiologische Effekte
SFT has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cancer cell growth, and the regulation of immune responses. SFT has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
SFT has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, SFT also has some limitations, including its relatively high cost and the need for further optimization of its synthesis method.
Zukünftige Richtungen
There are several future directions for research on SFT, including the identification of its specific targets and signaling pathways, the development of more efficient synthesis methods, and the evaluation of its potential as a therapeutic agent for various diseases. SFT may also be used as a tool for studying the mechanisms underlying various physiological and pathological processes, such as synaptic plasticity, learning and memory, and cancer progression.
In conclusion, SFT is a novel chemical compound with potential applications in various fields, including neuroscience, cancer research, and drug discovery. Its synthesis method has been optimized to achieve high yields and purity, and its mechanism of action involves the modulation of various signaling pathways and receptors in cells. SFT has several advantages for lab experiments, but also has some limitations. Future research on SFT may lead to the development of new therapeutic agents and a better understanding of various physiological and pathological processes.
Synthesemethoden
SFT can be synthesized through a multi-step process involving the reaction of 2-pyridinecarboxaldehyde with 2-aminopyridine to form a Schiff base intermediate, which is then reacted with 9H-fluorene-9-carboxaldehyde and sodium azide to produce the final product. The synthesis method has been optimized to achieve high yields and purity of SFT.
Wissenschaftliche Forschungsanwendungen
SFT has been found to have potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, SFT has been shown to have neuroprotective effects and can improve cognitive function in animal models. In cancer research, SFT has been found to inhibit cancer cell growth and induce apoptosis in vitro and in vivo. In drug discovery, SFT has been identified as a potential lead compound for the development of new drugs targeting various diseases.
Eigenschaften
CAS-Nummer |
16672-26-7 |
|---|---|
Produktname |
Spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine], 2'-(2-pyridinyl)- |
Molekularformel |
C23H16N4 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
2-pyridin-2-ylspiro[[1,2,4]triazolo[4,3-a]pyridine-3,9'-fluorene] |
InChI |
InChI=1S/C23H16N4/c1-3-11-19-17(9-1)18-10-2-4-12-20(18)23(19)26-16-8-6-14-22(26)25-27(23)21-13-5-7-15-24-21/h1-16H |
InChI-Schlüssel |
UDTNXOQOXSSFQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24N5C=CC=CC5=NN4C6=CC=CC=N6 |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24N5C=CC=CC5=NN4C6=CC=CC=N6 |
Synonyme |
2'-(2-Pyridinyl)spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



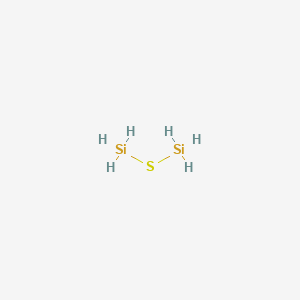
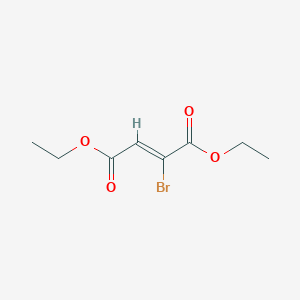
![Trimethyl[(6-phenoxyhexyl)oxy]silane](/img/structure/B95440.png)
